![molecular formula C26H34N2O2 B12664704 1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone CAS No. 85455-53-4](/img/structure/B12664704.png)
1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of butylamino and 2-ethylhexylamino groups attached to the anthraquinone core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone typically involves the following steps:
Nitration: The anthraquinone core is first nitrated to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino groups are subsequently alkylated with butylamine and 2-ethylhexylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow alkylation reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential anticancer and antibacterial activities.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mecanismo De Acción
The mechanism of action of 1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes involved in cellular metabolism, leading to cell death. The pathways involved include oxidative stress induction and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Butylamino)-4-aminoanthraquinone
- 1-(2-Ethylhexylamino)-4-aminoanthraquinone
- 1,4-Diaminoanthraquinone
Uniqueness
1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone is unique due to the presence of both butylamino and 2-ethylhexylamino groups, which enhance its solubility and reactivity compared to other anthraquinone derivatives. This dual substitution also imparts distinct photophysical properties, making it valuable in applications requiring specific fluorescence characteristics.
Propiedades
Número CAS |
85455-53-4 |
|---|---|
Fórmula molecular |
C26H34N2O2 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
1-(butylamino)-4-(2-ethylhexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O2/c1-4-7-11-18(6-3)17-28-22-15-14-21(27-16-8-5-2)23-24(22)26(30)20-13-10-9-12-19(20)25(23)29/h9-10,12-15,18,27-28H,4-8,11,16-17H2,1-3H3 |
Clave InChI |
QXAKJXZXSHFUGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



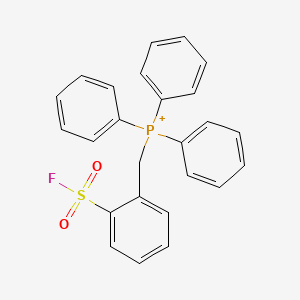
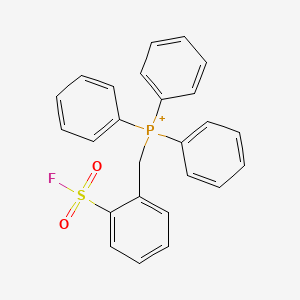
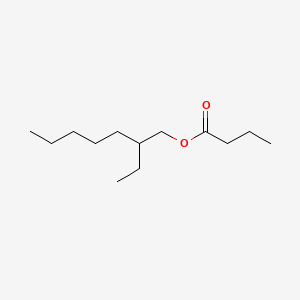
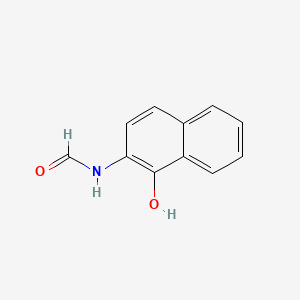


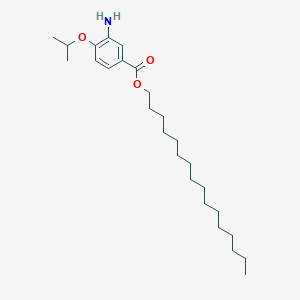
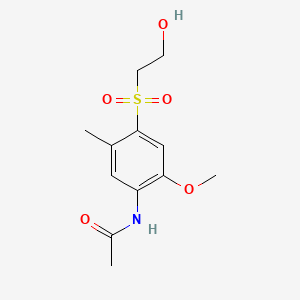

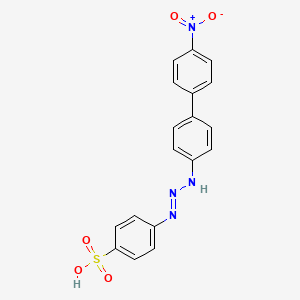
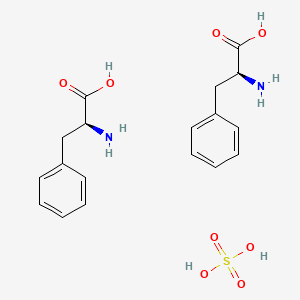
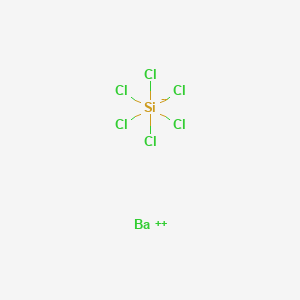
![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)
